Cas no 825638-72-0 (1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis-)
825638-72-0 structure
Product Name:1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis-
CAS No:825638-72-0
MF:C12H20N2O4
MW:256.298203468323
CID:687947
PubChem ID:71418031
Update Time:2025-04-19
1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis-
- 3-[3-amino-N-(2,3-dihydroxypropyl)anilino]propane-1,2-diol
- DTXSID60837359
- 3,3'-[(3-Aminophenyl)azanediyl]di(propane-1,2-diol)
- 825638-72-0
-
- Inchi: 1S/C12H20N2O4/c13-9-2-1-3-10(4-9)14(5-11(17)7-15)6-12(18)8-16/h1-4,11-12,15-18H,5-8,13H2
- InChI Key: FHZQQVYCHREWTA-UHFFFAOYSA-N
- SMILES: OC(CO)CN(C1C=CC=C(C=1)N)CC(CO)O
Computed Properties
- Exact Mass: 256.14230712g/mol
- Monoisotopic Mass: 256.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 110Ų
1,2-Propanediol, 3,3'-[(3-aminophenyl)imino]bis- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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